![molecular formula C16H17NO3 B13902139 3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)
3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-3-(2-methoxy-4-phenyl-phenyl)propanoic acid is an organic compound with a complex structure that includes an amino group, a methoxy group, and a phenyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(2-methoxy-4-phenyl-phenyl)propanoic acid typically involves multiple steps. One common method starts with the reaction of benzyl alcohol with bromoacetone to introduce a propanone group. This intermediate is then reacted with p-toluenesulfonic acid to form the corresponding tosylate ester. Subsequent reactions involve the formation of an ethylene glycol ester, which is then hydrolyzed under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-3-(2-methoxy-4-phenyl-phenyl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
3-amino-3-(2-methoxy-4-phenyl-phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-amino-3-(2-methoxy-4-phenyl-phenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-3-(4-methoxy-phenyl)-propanoic acid
- 3-amino-3-(3-methoxy-phenyl)-propanoic acid
- 3-amino-3-(2-methoxy-phenyl)-propanoic acid
Uniqueness
3-amino-3-(2-methoxy-4-phenyl-phenyl)propanoic acid is unique due to the specific positioning of the methoxy and phenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with biological targets compared to similar compounds.
Eigenschaften
Molekularformel |
C16H17NO3 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
3-amino-3-(2-methoxy-4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO3/c1-20-15-9-12(11-5-3-2-4-6-11)7-8-13(15)14(17)10-16(18)19/h2-9,14H,10,17H2,1H3,(H,18,19) |
InChI-Schlüssel |
NPFRNIJXEZGAOD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




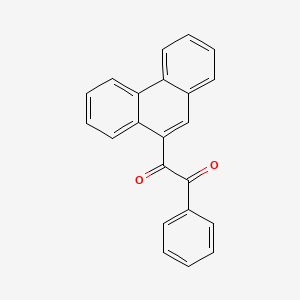
![Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13902076.png)

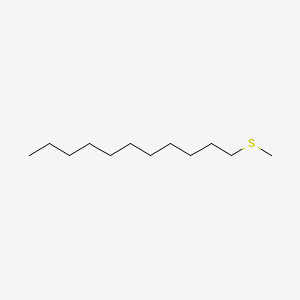
![Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13902091.png)
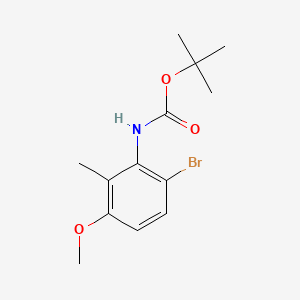
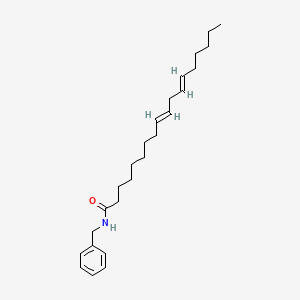
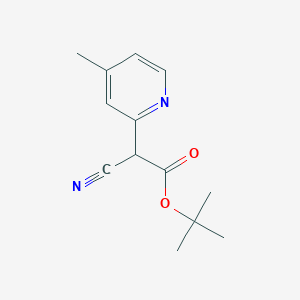
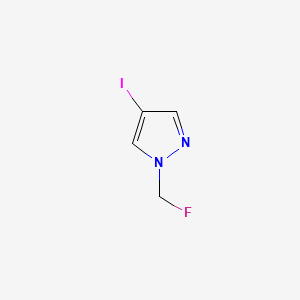
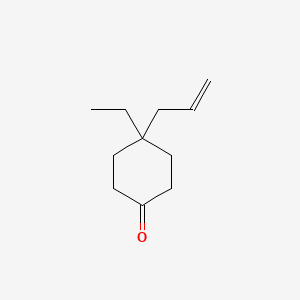
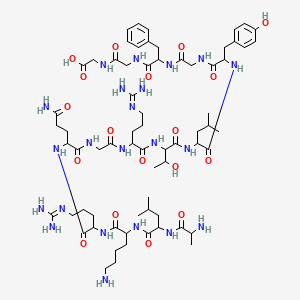
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
